molecular formula C8H6N2O2 B1499812 Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid CAS No. 1083196-26-2

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B1499812
CAS No.: 1083196-26-2
M. Wt: 162.15 g/mol
InChI Key: WYHFPYZZMNSIEW-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a compound with the CAS Number: 1083196-26-2 . It has a molecular weight of 162.15 . It is also known as (6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid .


Synthesis Analysis

The synthesis of pyrrolo[1,2-a]pyrimidines has been reported in various studies . A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation has been reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .


Molecular Structure Analysis

The molecular formula of this compound is C8H8N2O3 . The InChI code is 1S/C8H8N2O3/c11-7-3-4-9-6-2-1-5(8(12)13)10(6)7/h3-5H,1-2H2,(H,12,13)/t5-/m0/s1 .


Chemical Reactions Analysis

The reaction mechanism of pyrrolo[1,2-a]pyrimidines features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .

Scientific Research Applications

1. Cancer Treatment

Pyrrolo[2,3-d]pyrimidines have been explored for their potential in cancer treatment. For example, certain 6-substituted pyrrolo[2,3-d]pyrimidines have shown effectiveness in inhibiting de novo purine nucleotide biosynthesis, which is crucial for cancer cell proliferation. These compounds demonstrate selective uptake via the folate receptor in tumor cells, indicating a potential for targeted cancer therapy (Wang et al., 2013). Additionally, other pyrrolo[2,3-d]pyrimidine derivatives with a thienoyl side chain have exhibited potent antitumor activities, selectively targeting high-affinity folate receptors and the proton-coupled folate transporter in tumor cells, while avoiding the reduced folate carrier (Wang et al., 2010).

2. Solid-Phase Synthesis Applications

The solid-phase synthesis of pyrrolo[3,2-d]pyrimidine-6-carboxylates has been developed, allowing for the generation of libraries with diversity at multiple positions on the pyrrolopyrimidine ring. This technique is significant for medicinal chemistry, enabling the rapid synthesis of a variety of compounds for screening and potential therapeutic applications (Fridkin & Lubell, 2005).

3. Fluorescence Applications

Pyrrolo-C (PC) derivatives, a type of pyrrolo[2,3-d]pyrimidine, have been used as fluorescent probes for studying RNA structure and dynamics. Their ability to be selectively excited and undergo fluorescence quenching upon base-pairing makes them useful tools in molecular biology for understanding RNA interactions and functions (Tinsley & Walter, 2006).

4. Synthetic Methodology

In synthetic chemistry, pyrrolo[2,3-d]pyrimidines serve as key intermediates and final products in various synthetic routes. Their synthesis involves multiple steps, including cyclization and condensation reactions, which are crucial for producing complex molecules with potential biological activities (Berry et al., 2004).

Future Directions

Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles, and these pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This suggests potential future directions in the study of their photophysical properties and applications.

Biochemical Analysis

Biochemical Properties

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing biochemical pathways. Additionally, this compound can bind to proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in various cellular functions, thereby altering the overall cellular phenotype .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. Studies have shown that this compound exhibits time-dependent aggregation-induced emission enhancement (AIEE) properties, which can influence its activity and function over time . Additionally, the stability of this compound in various experimental conditions can affect its long-term effects on cellular function, with potential implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to vital organs or disruption of normal physiological functions . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. For example, this compound can act as a substrate or inhibitor of specific enzymes, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Properties

IUPAC Name

pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-3-7-9-4-1-5-10(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHFPYZZMNSIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669924
Record name Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083196-26-2
Record name Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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